molecular formula C26H18O B6309322 Bis(fluoren-9-yl)ether CAS No. 31859-93-5

Bis(fluoren-9-yl)ether

Cat. No.: B6309322
CAS No.: 31859-93-5
M. Wt: 346.4 g/mol
InChI Key: UECVHBQQFSEAOB-UHFFFAOYSA-N
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Description

Bis(fluoren-9-yl)ether is an organic compound characterized by the presence of two fluorenyl groups connected by an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(fluoren-9-yl)ether typically involves the reaction of fluorenone with phenol under acidic conditions. Various catalysts, such as inorganic acids, organic acids, heteropoly acids, solid acids, and acidic ionic liquids, can be used to facilitate this reaction . The reaction conditions often include elevated temperatures and the presence of co-catalysts like thiol or thioglycolic acid to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. Recycling of catalysts and solvents is also a key consideration to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Bis(fluoren-9-yl)ether can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenyl groups to more saturated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorenone derivatives, while substitution reactions can introduce a variety of functional groups onto the fluorenyl rings, leading to a diverse array of products.

Scientific Research Applications

Bis(fluoren-9-yl)ether has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which Bis(fluoren-9-yl)ether exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of various products through its reactive fluorenyl groups. In biological systems, its interactions with molecular targets can influence cellular processes and pathways, although the exact mechanisms are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(fluoren-9-yl)ether is unique due to its ether linkage, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

9-(9H-fluoren-9-yloxy)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECVHBQQFSEAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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